

Spectroscopic Profile of 1,3-Dioxolane: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dioxolane

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This technical guide provides a comprehensive overview of the spectroscopic data for **1,3-dioxolane**, a heterocyclic organic compound with the formula $(\text{CH}_2)_2\text{O}_2\text{CH}_2$. The information presented is intended for researchers, scientists, and professionals in drug development and related fields, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This document includes structured data tables, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,3-dioxolane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~4.85	Singlet	O-CH ₂ -O
~3.91	Singlet	O-CH ₂ -CH ₂ -O

^{13}C NMR (Carbon NMR) Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~94.3	O-CH ₂ -O
~66.9	O-CH ₂ -CH ₂ -O

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2900 - 3000	Strong	C-H stretching
~1480 - 1365	Medium	C-H bending and deformation
~1140 - 1070	Strong	C-O stretching (cyclic ether)
~940	Medium	C-O stretching (cyclic ether)

Mass Spectrometry (MS)

The mass spectrum of **1,3-dioxolane** is characterized by its molecular ion peak and several key fragment ions.

m/z	Relative Intensity	Assignment
74	Moderate	[C ₃ H ₆ O ₂] ⁺ (Molecular Ion)
73	High	[C ₃ H ₅ O ₂] ⁺
44	Moderate	[C ₂ H ₄ O] ⁺
43	Low	[C ₂ H ₃ O] ⁺
29	Moderate	[CHO] ⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Instrument parameters may require optimization.

NMR Spectroscopy (¹H and ¹³C)

- **Sample Preparation:** A solution is prepared by dissolving approximately 5-10 mg of **1,3-dioxolane** in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3), within a 5 mm NMR tube.^{[1][2]} Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).^{[1][2]}
- **Instrumentation:** Spectra are acquired on a Fourier-transform NMR spectrometer, for instance, a 400 MHz instrument.
- **^1H NMR Acquisition:** For a standard proton NMR spectrum, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** For a carbon-13 NMR spectrum, proton decoupling is commonly used to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are necessary due to the low natural abundance of ^{13}C and longer relaxation times.^[3]
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using a Fourier transform, followed by phase and baseline correction to yield the final spectrum.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **1,3-dioxolane**, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).^[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the crystal.^[5]
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Acquisition:** A background spectrum of the clean salt plates or ATR crystal is recorded first.^[5] The sample spectrum is then recorded, typically over a range of 4000 to 400 cm^{-1} . The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

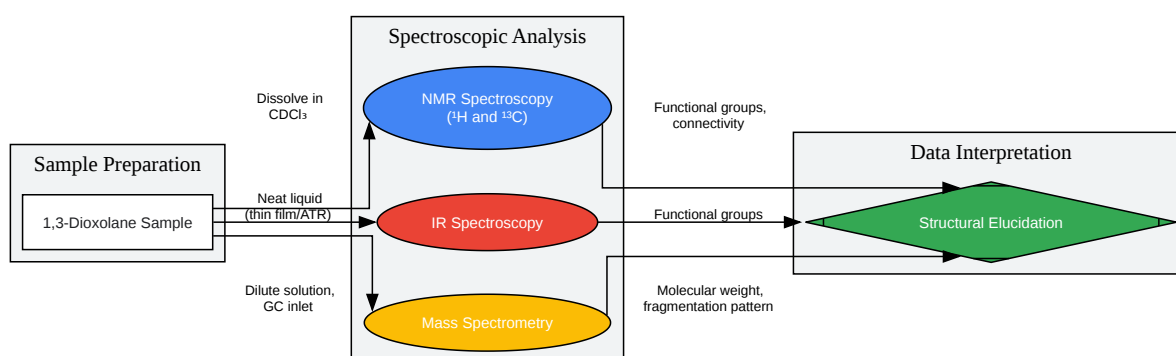
- **Sample Introduction:** A dilute solution of **1,3-dioxolane** in a volatile solvent is introduced into the mass spectrometer. For volatile compounds, this is often done via a Gas

Chromatography (GC) inlet, which also separates the analyte from any impurities.[4]

- Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for obtaining the mass spectrum of small organic molecules.[5]
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The detector records the abundance of each ion, and the data is presented as a plot of relative intensity versus m/z . The most intense peak in the spectrum is known as the base peak and is assigned a relative intensity of 100.[6]

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **1,3-dioxolane**.



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Caption: Logical workflow for the spectroscopic analysis of **1,3-Dioxolane**.

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